4-Cyclopentylpiperidine: Structural Profiling, Synthesis, and Applications in Modern Drug Discovery
4-Cyclopentylpiperidine: Structural Profiling, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to stereochemically rich, three-dimensional molecules is paramount for developing selective and efficacious therapeutics. 4-Cyclopentylpiperidine has emerged as a highly versatile small molecule building block that perfectly aligns with this paradigm shift[1]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, and its critical utility in synthesizing complex active pharmaceutical ingredients (APIs), including allosteric inhibitors and multicomponent reaction (MCR) products.
Chemical Identity and Physicochemical Profiling
The structural architecture of 4-cyclopentylpiperidine consists of a piperidine ring substituted at the 4-position with a cyclopentyl group. Available commercially as both a free base and a hydrochloride salt, it serves as a robust intermediate for further functionalization[2],[1].
A critical metric of this molecule is its complete saturation. Lacking any sp²-hybridized carbons, the free base boasts a Fraction of sp³ carbons (Fsp³) of 1.0. This exceptional Fsp³ directly correlates with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates due to enhanced 3D spatial coverage[3].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| CAS Number (Free Base) | 123812-47-5[2] |
| CAS Number (HCl Salt) | 1354962-37-0[1] |
| Molecular Formula (Free Base) | C₁₀H₁₉N[2] |
| Molecular Formula (HCl Salt) | C₁₀H₂₀ClN[1] |
| Molecular Weight (Free Base) | 153.26 g/mol [2] |
| Molecular Weight (HCl Salt) | 189.72 g/mol [1] |
| Fraction Csp³ (Fsp³) | 1.0 (Free Base) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Melting Point (HCl Salt) | 238 °C[3] |
Conformational Landscape and "Escape from Flatland"
The pharmaceutical industry has historically relied on "flatland" compound libraries dominated by rigid aromatic rings, which often suffer from poor solubility and high attrition rates in clinical trials[3]. 4-Cyclopentylpiperidine disrupts this limitation. The inherent flexibility of the piperidine chair conformation, combined with the rotational freedom of the cyclopentyl appendage, allows the molecule to dynamically adapt to complex protein binding pockets.
Impact of high Fsp3 on the physicochemical profile and clinical viability of drug candidates.
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of 4-cyclopentylpiperidine hydrochloride typically proceeds via the catalytic hydrogenation of 4-cyclopentylpyridine. The following protocol outlines a highly efficient, scalable reduction method designed to prevent over-reduction or ring-opening[3].
Experimental Protocol: Catalytic Hydrogenation of 4-Cyclopentylpyridine
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Step 1: Substrate Preparation. Dissolve 4-cyclopentylpyridine (0.72 g, 4.89 mmol, 1.0 equiv) in a suitable polar solvent system (e.g., ethanol or methanol).
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Step 2: Acidic Modulation. Add an equimolar amount of hydrochloric acid (HCl).
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Causality: Protonation of the pyridine nitrogen increases the electrophilicity of the aromatic ring, significantly accelerating the reduction process and ensuring the final product precipitates directly as a stable hydrochloride salt[3].
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Step 3: Catalyst Introduction. Introduce Platinum(IV) oxide (PtO₂, Adams' catalyst) in catalytic amounts.
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Causality: PtO₂ is highly selective for the reduction of pyridines to piperidines under mild conditions, avoiding the cleavage of the cyclopentyl C-C bond that might occur with more aggressive catalysts like Palladium on Carbon (Pd/C) at high temperatures.
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Step 4: Hydrogenation. Purge the reaction vessel and subject the mixture to a hydrogen (H₂) atmosphere at room temperature until hydrogen uptake ceases.
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Step 5: Termination and Isolation. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
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Causality: Celite traps fine, pyrophoric catalyst particulates, preventing product contamination and ensuring high purity. Concentrate the filtrate under reduced pressure.
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Step 6: Self-Validation. The system validates its own success through isolation and spectral confirmation. The title compound should precipitate as an off-white solid with a near-quantitative yield (approx. 0.92 g, 4.85 mmol, 99%). Structural integrity is confirmed via melting point analysis (expected: 238 °C) and ¹H NMR (CDCl₃, 500 MHz), which must show the complete disappearance of aromatic protons and the emergence of broad singlets at δ 9.45 and 9.16 corresponding to the piperidinium protons[3].
Synthetic workflow of 4-cyclopentylpiperidine and its application in drug discovery.
Applications in Drug Discovery
Isocyanide-Based Multicomponent Reactions (IMCRs)
4-Cyclopentylpiperidine is a critical input for Ugi multicomponent reactions (U-3CR and U-4CR). By chemically oxidizing the piperidine to a Δ¹-piperideine, researchers can react it with various isocyanides and carboxylic acids to generate highly functionalized, bioactive pipecolic amides[3]. This highly convergent synthetic approach is invaluable for rapidly generating diverse, 3D-rich compound libraries for high-throughput biological screening.
Allosteric Inhibitors of USP5
Ubiquitin-Specific Protease 5 (USP5) is a deubiquitinase implicated in various oncological pathways. 4-Cyclopentylpiperidine and its structural analogues (such as 4-phenylpiperidine) serve as essential amine building blocks for synthesizing allosteric antagonists targeting the USP5 Zinc-Finger Ubiquitin-Binding Domain (ZnF-UBD)[4].
The saturated piperidine core optimally positions the hydrophobic 4-substituent to engage in critical van der Waals and edge-to-face π-stacking interactions with key residues—most notably Tyr223—within the binding pocket[4]. This precise 3D spatial arrangement, facilitated by the scaffold's geometry, yields low micromolar affinity and high selectivity over structurally similar domains like HDAC6, proving the utility of 4-substituted piperidines in complex target modulation[4].
References
- Source: aksci.
- Source: vu.
- Source: cymitquimica.
- Source: biorxiv.
